8-Hydroxypinoresinol 4'-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

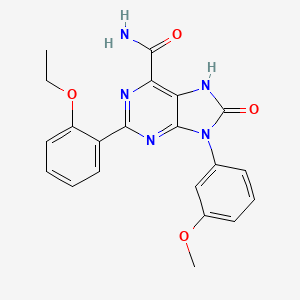

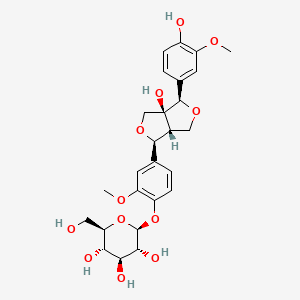

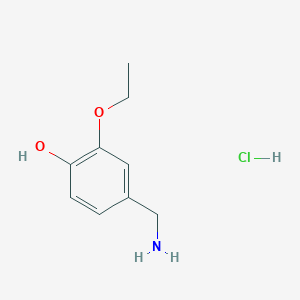

8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .

Synthesis Analysis

The compound 8-Hydroxypinoresinol 4’-glucoside can be obtained from Valeriana officinalis extracts . It is one of the two active compounds showing antiarrhythmia activities .

Molecular Structure Analysis

The molecular formula of 8-Hydroxypinoresinol 4’-glucoside is C26H32O12 . It is a structural derivative of carbohydrate .

Chemical Reactions Analysis

The compound 8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .

Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxypinoresinol 4’-glucoside is 536.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 7 . Its exact mass is 536.18937645 g/mol .

Applications De Recherche Scientifique

Pharmacological Activity

8-Hydroxypinoresinol 4'-glucoside, isolated from Valeriana officinalis (valerian), has been investigated for its potential contribution to the pharmacological activity of valerian. It was studied in various central nervous system receptors including GABA(A), benzodiazepine, and adenosine A(1) and A(2A) receptors. One study identified its partial agonistic activity at A(1) adenosine receptors, which could be significant for understanding its effects in neurological processes (Schumacher et al., 2002).

Antioxidative and Vasorelaxant Activities

Research on Valeriana prionophylla roots uncovered the antioxidative properties of 8-hydroxypinoresinol 4'-O-beta-d-glucopyranoside. This compound, along with others, showed powerful antioxidant activity and vasorelaxant effects, suggesting a potential role in combating oxidative stress and contributing to cardiovascular health (Piccinelli et al., 2004).

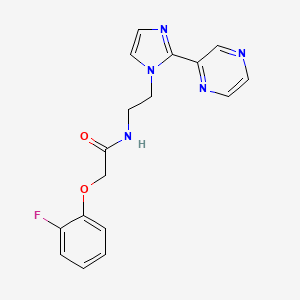

Mass Spectrometry Analysis in Plant Studies

In a study focused on the analysis of glycosylated furofuran lignans, 8-hydroxypinoresinol 4-O-beta-D-glucopyranoside was one of the compounds analyzed using mass spectrometry. This research highlights the importance of advanced analytical techniques in understanding the chemical nature and potential applications of lignans in scientific research (Ricci et al., 2008).

Mécanisme D'action

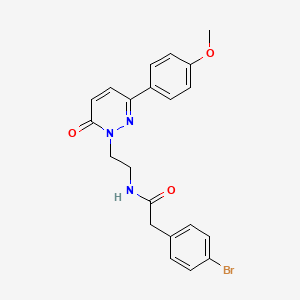

The compound 8-Hydroxypinoresinol 4’-glucoside has been shown to inhibit hKv1.5 channel current in a concentration-dependent manner . The higher the concentration, the greater is the inhibition at each depolarization potential . It may be an effective and safe active ingredient for atrial fibrillation having translational potential .

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQVPZSTWXDBQ-ZOKOZUFBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347639 |

Source

|

| Record name | 8-Hydroxypinoresinol 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102582-69-4 |

Source

|

| Record name | 8-Hydroxypinoresinol 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)

![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)

![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)

![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)